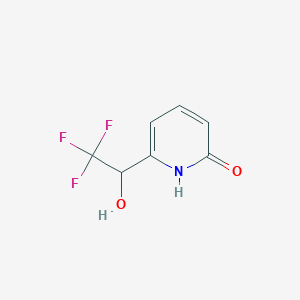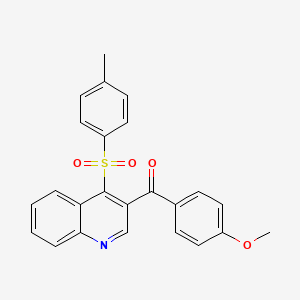
6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one, also known as Deferiprone, is a chelating agent that is used to treat patients with iron overload caused by transfusion-dependent thalassemia. The drug has been approved for use in several countries, including the United States and the European Union. Deferiprone works by binding to excess iron in the body, allowing it to be excreted through the urine. In
Applications De Recherche Scientifique
Encapsulation and Supramolecular Chemistry
Research demonstrates the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages, suggesting potential for supramolecular chemistry applications. These organometallic cations, synthesized using components like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, indicate a strategy for building complex structures with applications ranging from drug delivery to the construction of molecular machines (Mattsson et al., 2008).
Organic Synthesis and Catalysis
The synthesis of 2,4,6-triarylpyridine derivatives is significant in pharmaceutical and biological research, demonstrating the broad utility of pyridine derivatives. These compounds have diverse applications, including as photosensitizers for photodynamic cancer therapy, highlighting their importance in medicinal chemistry (Maleki, 2015).
Material Science and Polymer Research
Polyimides derived from aromatic diamine monomers containing pyridine and fluorine show excellent solubility and thermal stability, making them suitable for high-performance materials in aerospace and electronics. Such polymers demonstrate the utility of pyridine derivatives in creating materials with specific mechanical and thermal properties (Zhang et al., 2007).
Catalysis and Organic Transformations
Studies on organoborane catalyzed regioselective hydroboration of pyridines provide insights into selective synthesis processes, which are crucial for the development of novel organic compounds with specific functionalities (Fan et al., 2015).
Luminescence and Magnetic Properties
Research into lanthanide clusters demonstrates the dual physical properties of such complexes, with potential applications in materials science for magnetic storage and luminescent materials. This highlights the role of pyridine derivatives in the development of functional materials with specific electronic and optical properties (Alexandropoulos et al., 2011).
Propriétés
IUPAC Name |
6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPQZBANUULCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)
![N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2859305.png)
![N-[(5-Chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2859306.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2859307.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)



![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)
![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)